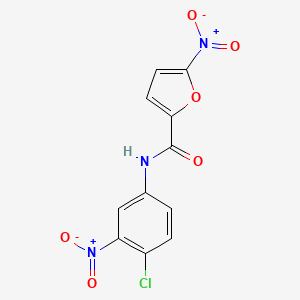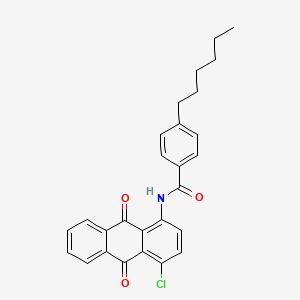![molecular formula C20H20ClNO2 B12455622 3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with chlorophenyl and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring. One common method involves the reaction of cyclohexanone with appropriate substituted benzylamines under acidic conditions to form the desired product. The reaction is often carried out in organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-CHLOROBENZYLAMINE: Shares the chlorophenyl group but lacks the cyclohexene and methoxyphenyl components.
4-METHOXYBENZYLAMINE: Contains the methoxyphenyl group but lacks the cyclohexene and chlorophenyl components.
Uniqueness
3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of chlorophenyl and methoxyphenyl groups attached to a cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H20ClNO2 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20ClNO2/c1-24-20-8-4-15(5-9-20)16-10-18(12-19(23)11-16)22-13-14-2-6-17(21)7-3-14/h2-9,12,16,22H,10-11,13H2,1H3 |
Clave InChI |
GHUQUZGNRDXUAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
